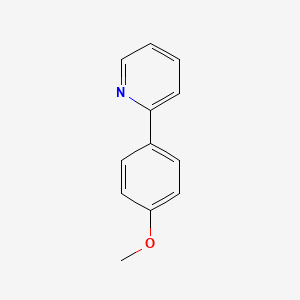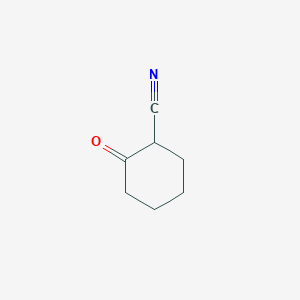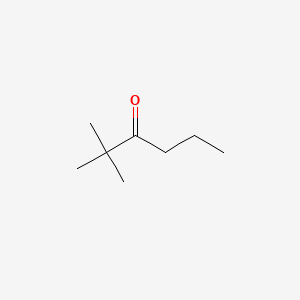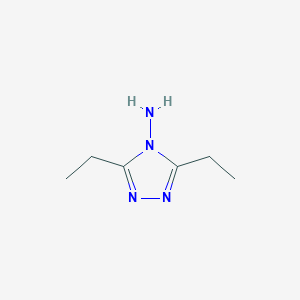
(2,2,2-三氟乙基)苯
描述
“(2,2,2-Trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H7F3 . It has a molecular weight of 160.14 g/mol . The compound is in liquid form .
Synthesis Analysis
The synthesis of “(2,2,2-Trifluoroethyl)benzene” involves the combination of benzaldehyde hydrazones with Togni’s benziodoxolone reagent under basic conditions . Another method involves the use of bis (2,2,2-trifluoroethyl) carbonate .
Molecular Structure Analysis
The molecular structure of “(2,2,2-Trifluoroethyl)benzene” is represented by the InChI key AVSVJSGDSPDFLH-UHFFFAOYSA-N . The compound has a rotatable bond count of 1 .
Chemical Reactions Analysis
“(2,2,2-Trifluoroethyl)benzene” has been used in the synthesis of 4-cyano-1,2,3-triazoles . It has also been used in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate .
Physical And Chemical Properties Analysis
“(2,2,2-Trifluoroethyl)benzene” has a topological polar surface area of 0 Ų . It has a complexity of 111 . The compound has a XLogP3 of 3.3 .
科学研究应用
环境影响和退化
研究已经集中在了解芳香族化合物,包括苯衍生物的环境影响上。例如,对苯这种密切相关的化合物的研究已经探讨了其毒性和生物修复方法,强调微生物降解在清除环境中的苯污染物中的重要性(Patel & Goti, 2022)[https://consensus.app/papers/degradation-benzene-review-patel/8bba7251e16e5e3595bd1ecc45df0d25/?utm_source=chatgpt]。这表明了(2,2,2-三氟乙基)苯在污染控制和修复工作中的潜在研究领域。
材料科学应用
在材料科学中,对芳香族配体的研究,包括苯衍生物,揭示了它们在过渡金属配合物中形成堆叠相互作用的重要性。这些相互作用对于开发具有特定电子和结构性能的新材料具有重要意义(Malenov & Zarić, 2020)[https://consensus.app/papers/stacking-interactions-ligands-transition-metal-malenov/8fe50c1418725cbe8c9b72f3feec95e1/?utm_source=chatgpt]。(2,2,2-三氟乙基)苯的独特性能可能进一步探索其在创造新材料或增强现有材料方面的应用。
药理学和生物医学研究
虽然关于(2,2,2-三氟乙基)苯在药理学应用方面的具体研究有限,但对相关化合物的研究提供了潜在应用的见解。例如,带有苯环的单萜类化合物对抗菌性质表明苯衍生物可能在开发新的抗菌剂方面有应用(Marchese等,2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt]。这表明了(2,2,2-三氟乙基)苯在创建用于治疗传染病或生物医学应用的物质,如功能化生物材料和纳米材料方面的可能研究途径。
安全和危害
“(2,2,2-Trifluoroethyl)benzene” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .
Relevant Papers
Relevant papers on “(2,2,2-Trifluoroethyl)benzene” include studies on its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .
属性
IUPAC Name |
2,2,2-trifluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSVJSGDSPDFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301294 | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoroethyl)benzene | |
CAS RN |
21249-93-4 | |
| Record name | 21249-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21249-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q & A
Q1: What are the main synthetic routes for producing (2,2,2-Trifluoroethyl)benzene?
A1: Two primary synthetic methods are reported for the preparation of (2,2,2-Trifluoroethyl)benzene derivatives:
- Coupling of (2,2-difluoroethenyl)zinc with aryl halides: This method utilizes a palladium catalyst, Pd(PPh3)4, to facilitate the coupling reaction between a (2,2-difluoroethenyl)zinc reagent (II) and an aryl iodide or bromide in DMF. This reaction yields the corresponding 2,2-difluorostyrene, which can then be reacted with potassium fluoride in DMF or DMSO to produce the desired (2,2,2-trifluoroethyl)benzene derivative [, ].
- Coupling of (tetrafluoroaryl)copper reagents with 2,2-difluoro-1-iodoethylene: This method involves the coupling of a 4-substituted (tetrafluoroaryl)copper reagent with 2,2-difluoro-1-iodoethylene (I) to generate the corresponding substituted 2,2-difluorostyrene. Similar to the previous method, this intermediate can then be reacted with potassium fluoride to obtain the (2,2,2-trifluoroethyl)benzene derivative [].
Q2: Are there any reported applications of (2,2,2-Trifluoroethyl)benzene in organic synthesis?
A2: While the provided research focuses on the synthesis of (2,2,2-Trifluoroethyl)benzene derivatives, one study describes its use in a palladium-catalyzed reaction. (2,2,2-Trifluoroethyl)benzene reacts with 1-methyl-1H-indole to yield 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole []. This suggests potential applications of (2,2,2-Trifluoroethyl)benzene as a building block in synthesizing more complex molecules.
Q3: What is known about the structural characteristics of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, a derivative synthesized using (2,2,2-Trifluoroethyl)benzene?
A3: The crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, synthesized via the palladium-catalyzed reaction of (2,2,2-trifluoroethyl)benzene with 1-methyl-1H-indole, has been determined []. Key features include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)










![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)